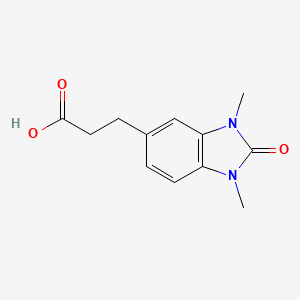

![molecular formula C12H14N4O3 B1328109 3-[(2,2-二甲基丙酰基)氨基][1,2,4]三唑并[4,3-a]吡啶-8-羧酸 CAS No. 1119452-13-9](/img/structure/B1328109.png)

3-[(2,2-二甲基丙酰基)氨基][1,2,4]三唑并[4,3-a]吡啶-8-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazolopyridine and its derivatives is a topic of interest due to their pharmacological potential. While the provided data does not directly discuss the synthesis of 3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid, it does provide insights into the synthesis of related compounds. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of a hydrazino-triazinone with carbon disulfide in a water/pyridine mixture or with benzyl bromide in methanolic ammonia water . Similarly, the synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives is achieved through a parallel iterative solution-phase synthesis, starting with 2,6-bis-aminopyridine-4-carboxylic acid methyl ester . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives is characterized by extensive intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can influence their physical properties and reactivity . For example, the compound mentioned in paper forms a monoclinic crystal structure with extensive N-H...N and N-H...O hydrogen bonding. The diverse supramolecular synthons formed by triazolopyridines with different substituents can significantly affect their crystal structures . These structural insights are crucial for understanding the behavior of 3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid.

Chemical Reactions Analysis

The reactivity of triazolopyridine derivatives can be quite varied. For instance, partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines can undergo acylation and intramolecular alkylation reactions to form polycondensed heterocycles . Additionally, triorganotin(IV) derivatives of triazolopyrimidine carboxylic acids have been synthesized, which exhibit antimicrobial activity . These reactions highlight the potential chemical transformations that the compound of interest may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of a trifluoromethyl group in 3-amino-5-trifluoromethyl-1,2,4-triazole can lead to the formation of fluorinated triazolopyrimidine and triazolo[5,1-c]triazine derivatives . The electronic and intermolecular interactional characteristics of the substituents play a critical role in determining the properties of these compounds . Understanding these properties is essential for the development of new pharmaceuticals and materials.

科学研究应用

合成与化学反应

- 多缩合杂环合成:研究表明,与本化合物在结构上相似的部分氢化的 2-氨基[1,2,4]三唑并[1,5-a]嘧啶可以与氯代羧酸氯化物反应生成酰胺,从而形成多缩合杂环。这可能与使用目标化合物合成类似结构有关 (Chernyshev 等人,2014).

- 与其他化学化合物的相互作用:已证明氨基唑如 3-氨基-5-甲基吡唑和 3,5-二氨基-1,2,4-三唑与各种酸和酮相互作用,形成吡唑并[3,4-b]吡啶-6-酮和 1,2,4-三唑并[1,5-a]嘧啶-7-酮。这些相互作用对于目标化合物可能类似 (Lipson 等人,2007).

生物和制药应用

- 杀菌活性:与给定化合物相似的 1,2,4-三唑并[1,5-a]嘧啶衍生物已显示出有希望的杀菌活性。这表明该化合物在农业或制药杀菌剂中的潜在应用 (李德江,2008).

- 晶体工程中的超分子合成子:1,2,4-三唑并[1,5-a]吡啶衍生物(包括具有特定取代基的衍生物)独特的电子和分子间相互作用特征对于形成不同的超分子合成子非常重要。这些特性对于药物开发和晶体工程中的应用至关重要 (Chai 等人,2019).

- 先导化合物设计:已经制备了基于三唑并[1,5-a]吡啶核心的功能化结构单元,并且可能作为先导化合物设计中特有的基序有用,用于药物应用 (Mishchuk 等人,2016).

结构分析和晶体学

- 结构化学信息:1,2,4-三唑并[1,5-a]吡啶衍生物的结构化学,包括它们的晶体结构和构象动力学,对于药物开发和晶体工程至关重要。了解这些特性有助于开发新药和新材料 (Chai 等人,2019).

作用机制

Target of Action

Similar compounds have been found to interact with various proteins and enzymes .

Mode of Action

It’s known that the binding energy values against certain targets can range from 159 to 14 kcal/mol .

Biochemical Pathways

Similar compounds have been found to inhibit parasitic growth by inhibiting certain processes .

Result of Action

Similar compounds have shown antibacterial activities and have been used in proteomics research .

属性

IUPAC Name |

3-(2,2-dimethylpropanoylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-12(2,3)10(19)13-11-15-14-8-7(9(17)18)5-4-6-16(8)11/h4-6H,1-3H3,(H,17,18)(H,13,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCJOFDDYORSSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C2N1C=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1328029.png)

![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)

![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)

![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)

![3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1328059.png)

![2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde](/img/structure/B1328060.png)